Synthetic Efficiency: CN112374973B Patent Method Delivers 88% Yield and 99.9% Purity for 4-Bromo-2,3-Dihydroxybenzaldehyde
The patented CN112374973B synthesis method for 4-bromo-2,3-dihydroxybenzaldehyde achieves a yield of 88% with HPLC purity of 99.9%, using catechol as starting material in a two-step sequence involving formylation followed by regioselective bromination [1][2]. The patent explicitly identifies the baseline commercial product as having only 95–98% purity and notes that prior to this invention, no published synthetic method existed for this specific compound [2]. The method employs phase-transfer catalysis and controlled bromination conditions to achieve high regioselectivity for the 4-position [1].
| Evidence Dimension | Synthetic yield and final product purity |
|---|---|
| Target Compound Data | Yield: 88%; Purity: 99.9% (HPLC) |
| Comparator Or Baseline | Commercial product purity: 95–98%; Prior art yield: No published method existed |
| Quantified Difference | Purity increase of 1.9–4.9 percentage points (absolute); Yield advantage not calculable due to absence of prior method |
| Conditions | Two-step synthesis: (1) catechol + chloroform + phase-transfer catalyst + alkali → 2,3-dihydroxybenzaldehyde; (2) bromination with bromine in presence of organic base |
Why This Matters
Higher purity reduces downstream purification burden and improves reproducibility in multi-step pharmaceutical syntheses; validated synthetic route de-risks supply chain dependency on single-source commercial vendors.
- [1] CN112374973B. Synthesis method of drug intermediate 4-bromo-2,3-dihydroxybenzaldehyde. China Patent. Filed November 20, 2020. Granted. View Source
- [2] Jigao616 Patent Summary. 药物中间体4-溴-2,3-二羟基苯甲醛的合成方法技术. CN112374973B Abstract. Accessed 2025. View Source
